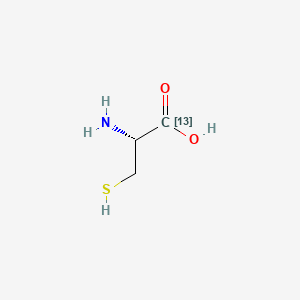
L-Cysteine-1-13C
説明
L-Cysteine-1-13C is the 13C-labeled L-Cysteine . It is a conditionally essential amino acid, which acts as a precursor for biologically active molecules such as hydrogen sulphide (H2S), glutathione, and taurine . L-Cysteine suppresses ghrelin and reduces appetite in rodents and humans .
Synthesis Analysis
L-Cysteine can usually be synthesized by the human body under normal physiological conditions if a sufficient quantity of methionine is available . Cysteine is typically synthesized in the human body when there is sufficient methionine available .Molecular Structure Analysis
The linear formula of this compound is HSCH2CH (NH2)13CO2H . The molecular weight is 122.15 .Chemical Reactions Analysis
This compound forms a disulfide bond in the presence of reduced glutathione, which generates a spectroscopically detectable product that is separated from the main peak by a 1.5 ppm shift .科学的研究の応用
Biotechnological Production : L-Cysteine has been produced in Escherichia coli through rational metabolic engineering and a modular strategy, demonstrating a promising approach for increasing L-Cysteine production in microbial systems (Liu et al., 2018).
Health Benefits and Applications : A review of the use of L-Cysteine through diet, nutritional supplements, or drugs shows its potential in improving human health and treating certain diseases, despite the lack of consensus due to insufficient clinical trials (Clemente Plaza et al., 2018).
Synthesis in Neonates : Research on very low-birth weight neonates using a [13C6]glucose tracer found that neonates are capable of cysteine synthesis, which may impact their ability to counteract oxidative stresses (Shew et al., 2005).
Animal Feed Applications : Metabolic engineering of Corynebacterium glutamicum for L-Cysteine production has been explored, highlighting its potential as a biotechnological model for producing animal feed supplements (Joo et al., 2017).
Detection in Clinical Diagnoses : L-Cysteine detection has significant roles in physiological and clinical diagnoses. A self-powered sensing platform for L-Cysteine detection was developed using a biofuel cell-based approach (Hou et al., 2015).
Nutritional Implications : L-Cysteine plays an important role in cellular homeostasis as a precursor for protein synthesis, and for the production of glutathione, hydrogen sulfide, and taurine (Yin et al., 2016).
Embryo Cell Culture Media : An electrochemical sensor for the determination of L-Cysteine in embryo cell culture media was developed, demonstrating the importance of L-Cysteine in metabolism and cellular growth (Hernández-Ibáñez et al., 2016).
Cysteine Synthesis Enhancement : Studies on Escherichia coli have shown the enhancement of sulfur conversion rate in cysteine biosynthesis, which is important for its commercial production (Liu et al., 2019).
作用機序
Target of Action
L-Cysteine-1-13C is a labeled variant of the amino acid L-Cysteine . The primary targets of L-Cysteine are the biological molecules that it acts as a precursor for, such as hydrogen sulphide (H2S), glutathione, and taurine .
Mode of Action
This compound interacts with its targets by providing the necessary sulfur atom for the synthesis of these molecules . The 13C label allows for the tracking of the compound’s metabolic pathway, providing valuable information about its interactions and transformations.
Biochemical Pathways
This compound is involved in several biochemical pathways due to its role as a precursor molecule. It is crucial in the synthesis of glutathione, a powerful antioxidant that protects cells from damage by reactive oxygen species . It also contributes to the production of taurine, an essential nutrient involved in various physiological processes .
Pharmacokinetics
The pharmacokinetics of this compound are similar to those of regular L-Cysteine. It is absorbed in the gastrointestinal tract and distributed throughout the body, including the brain .
Result of Action
The action of this compound results in the production of several biologically active molecules. For example, it contributes to the synthesis of glutathione, which plays a vital role in maintaining cellular redox balance and protecting cells from oxidative stress . It also suppresses ghrelin and reduces appetite in rodents and humans .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other nutrients and the pH of the environment can affect its absorption and distribution . Additionally, certain pathological conditions, such as cancer, aging, diabetes, obesity, neurodegeneration, and chronic inflammatory diseases, can disrupt the balance between reductive and oxidative states, affecting the action of this compound .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
L-Cysteine-1-13C is involved in glutathione redox chemistry, which plays a central part of metabolic chemistry and strongly influences various therapies . It forms a disulfide bond in the presence of reduced glutathione, generating a spectroscopically detectable product .
Cellular Effects
This compound has a broad distribution throughout the body, including the brain . Its biochemical transformation in human pancreatic tumor cells in vitro and as xenografts differed depending on the individual cellular biochemical profile and microenvironment in vivo .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with glutathione. It forms a disulfide bond in the presence of reduced glutathione, which generates a spectroscopically detectable product .
Temporal Effects in Laboratory Settings
Its transformation in human pancreatic tumor cells was observed to differ depending on the individual cellular biochemical profile and microenvironment .
Metabolic Pathways
This compound is involved in glutathione redox chemistry, a crucial part of metabolic chemistry . It interacts with reduced glutathione, a key player in maintaining the oxidative balance in cells .
Transport and Distribution
This compound is broadly distributed throughout the body, including the brain
特性
IUPAC Name |
(2R)-2-amino-3-sulfanyl(113C)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1/i3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJNEKJLAYXESH-NSQKCYGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([13C](=O)O)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745847 | |
| Record name | L-(1-~13~C)Cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
224054-24-4 | |
| Record name | L-(1-~13~C)Cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 224054-24-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





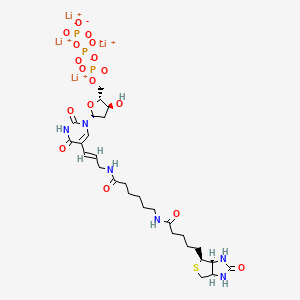
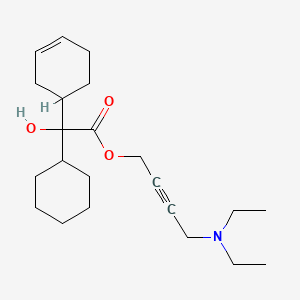
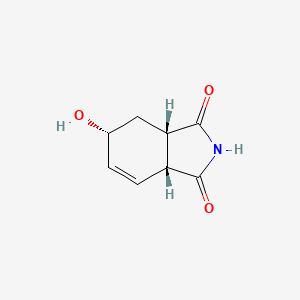
![(4S,5R,6R)-5-Acetylamino-4-azido-6-[(S)-methoxy[(4R)-2-oxo-1,3-dioxolane-4-yl]methyl]-5,6-dihydro-4H-pyran-2-carboxylic acid methyl ester](/img/structure/B566083.png)
![(3aR,4R,7aR)-2-Methyl-4-[(1R,2R)-1,2,3-trihydroxypropyl]-3a,7a-dihydro-4H-pyrano[3,4-d]oxazole-6-carboxylic acid methyl ester](/img/structure/B566085.png)

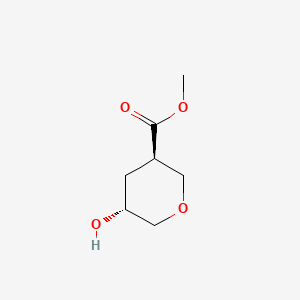

![2-[(4-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid](/img/structure/B566091.png)
![2-[(3-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid](/img/structure/B566094.png)
![2-[(4-Aminophenyl)propan-2-yl]-4-thiazolecarboxylic Acid Hydrochloride](/img/structure/B566095.png)